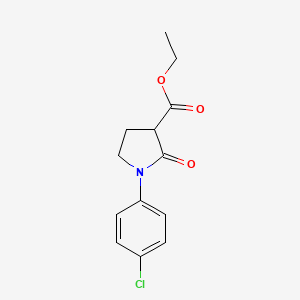

Ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

説明

Ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP belongs to the class of pyrrolidine compounds and has been studied for its potential therapeutic applications.

科学的研究の応用

Crystal Structure Analysis : Hu Yang (2009) investigated the crystal structure of a compound closely related to Ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate, providing valuable insights into its molecular geometry and properties through X-ray diffraction analysis (Hu Yang, 2009).

Polymorph Analysis : A study by A. Ramazani et al. (2019) performed single crystal X-ray structure analysis on polymorphs of a similar compound, highlighting the molecular geometries and hydrogen bond interactions, which are crucial for understanding the physical properties of these compounds (A. Ramazani et al., 2019).

Dye Synthesis and Application : Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes derived from a compound structurally similar to this compound, exploring their complexation with metals and application on fabrics. This research is significant for the textile industry (Isaac Oluwatobi Abolude et al., 2021).

Chemical Reactions and Synthesis : E. A. Bakhite et al. (1995) conducted a study focusing on the synthesis and reactions of a related compound, adding to the knowledge of chemical properties and potential applications in various fields (E. A. Bakhite et al., 1995).

Pyrazole Synthesis and Crystal Structure : A study by D. Achutha et al. (2017) involved the synthesis of a pyrazole derivative of this compound, providing insights into its crystal structure and potential applications (D. Achutha et al., 2017).

特性

IUPAC Name |

ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-2-18-13(17)11-7-8-15(12(11)16)10-5-3-9(14)4-6-10/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQCQBLFKJYBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)

![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)